molecular formula C12H22N2O2 B3969216 N-(sec-butyl)-N'-cyclohexylethanediamide

N-(sec-butyl)-N'-cyclohexylethanediamide

Cat. No. B3969216
M. Wt: 226.32 g/mol
InChI Key: QNZXOSAXRZVRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(sec-butyl)-N'-cyclohexylethanediamide (NBCE) is a chemical compound that belongs to the family of amides. It is widely used in scientific research for its ability to selectively extract actinides and lanthanides from aqueous solutions. NBCE is a promising candidate for the development of new separation technologies for nuclear waste management.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-N'-cyclohexylethanediamide involves the formation of a complex between the amide group of this compound and the metal ions in solution. This complexation process is driven by the high affinity of the amide group for metal ions. The selectivity of this compound for actinides and lanthanides is due to the unique electronic properties of these elements.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that this compound is not toxic to human cells and does not cause any significant adverse effects. This compound is considered to be a safe chemical compound for use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using N-(sec-butyl)-N'-cyclohexylethanediamide in lab experiments include its high selectivity for actinides and lanthanides, its low toxicity, and its ability to selectively extract these elements from aqueous solutions. The limitations of using this compound in lab experiments include the complex synthesis method, the high cost of the starting materials, and the limited information on the biochemical and physiological effects of this compound.

Future Directions

There are several future directions for the research and development of N-(sec-butyl)-N'-cyclohexylethanediamide. One direction is to optimize the synthesis method to improve the yield and purity of this compound. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its selectivity for actinides and lanthanides. Additionally, the development of new materials for catalysis and sensors using this compound as a starting material is an area of active research. Finally, the application of this compound in nuclear waste management is an important area of research that has the potential to make a significant impact on the environment and human health.
Conclusion:
In conclusion, this compound is a valuable chemical compound for use in scientific research. Its ability to selectively extract actinides and lanthanides from aqueous solutions makes it a promising candidate for the development of new separation technologies for nuclear waste management. The unique properties of this compound also make it a valuable tool in the synthesis of new materials for catalysis and sensors. The future directions for the research and development of this compound are diverse and promising, and this chemical compound has the potential to make a significant impact on the scientific community and the world at large.

Scientific Research Applications

N-(sec-butyl)-N'-cyclohexylethanediamide has been extensively studied for its ability to selectively extract actinides and lanthanides from aqueous solutions. This property makes it a promising candidate for the development of new separation technologies for nuclear waste management. This compound has also been used in the synthesis of new materials for catalysis and sensors. The unique properties of this compound make it a valuable tool in scientific research.

properties

IUPAC Name

N'-butan-2-yl-N-cyclohexyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-3-9(2)13-11(15)12(16)14-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZXOSAXRZVRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-N'-cyclohexylethanediamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-N'-cyclohexylethanediamide
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-N'-cyclohexylethanediamide
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-N'-cyclohexylethanediamide
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-N'-cyclohexylethanediamide
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-N'-cyclohexylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.